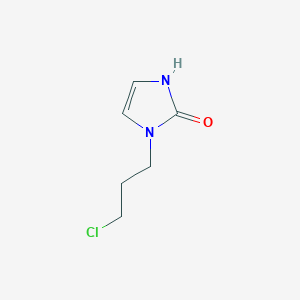

1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one

Description

BenchChem offers high-quality 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chloropropyl)-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c7-2-1-4-9-5-3-8-6(9)10/h3,5H,1-2,4H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAGCDLRPNHLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650885 | |

| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-15-5 | |

| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Imidazol-2-one vs. Benzimidazol-2-one Derivatives in Drug Discovery

Executive Summary

This guide provides a technical analysis of Imidazol-2-one and Benzimidazol-2-one scaffolds, two distinct but related cyclic urea motifs classified as "privileged structures" in medicinal chemistry. While they share a core hydrogen-bond donor/acceptor profile (

Structural & Electronic Divergence

The fundamental difference lies in the fusion of the aromatic ring. This modification alters the electron density of the urea core, affecting tautomerism, acidity, and lipophilicity.

Tautomeric Equilibrium

Both scaffolds can theoretically exist in the keto (2-one) or enol (2-hydroxy) forms.

-

Dominant Form: In solution and solid state, the 2-one (keto) tautomer predominates for both scaffolds. This is unlike standard imidazoles, where the aromatic

electron system drives the structure.[1] -

Aromaticity:

-

Imidazol-2-one:[2][3][4][5][6] The keto form breaks the aromatic sextet of the imidazole ring, resulting in a non-aromatic, cyclic urea character.

-

Benzimidazol-2-one:[2][3][4][5][6] The fused benzene ring retains its aromaticity. The urea portion remains non-aromatic but is planarity-constrained by the fused system.

-

Physicochemical Comparison

| Feature | Imidazol-2-one | Benzimidazol-2-one | Consequence for Drug Design |

| Lipophilicity (cLogP) | Low (< 0.5 for core) | High (~1.5 - 2.0 for core) | Benz- derivatives penetrate CNS barriers more effectively. |

| H-Bonding | 2 Donors / 1 Acceptor | 2 Donors / 1 Acceptor | Both act as directional H-bond templates. |

| Acidity (NH pKa) | ~13-14 | ~10-11 | Benz- derivatives are more acidic due to aryl electron withdrawal; easier to N-alkylate. |

| Rigidity | Moderate | High | Benz- derivatives reduce entropic penalty upon binding. |

Synthetic Architectures

The synthesis of these cores requires distinct strategies. The benzimidazolone formation is generally more convergent due to the availability of o-phenylenediamine precursors.

Benzimidazol-2-one Synthesis (The CDI Route)

The reaction of o-phenylenediamine with phosgene is the classical route but is hazardous. The modern standard utilizes 1,1'-Carbonyldiimidazole (CDI) .[5] This method is mild, high-yielding, and avoids toxic gas handling.

Imidazol-2-one Synthesis (The Ureido-Acetal Route)

Without the pre-formed benzene ring, the imidazole core is often built from acyclic precursors. A robust method involves the acid-catalyzed cyclization of ureido-acetals, generated from amino-acetals and isocyanates.

Experimental Protocols

Protocol A: Synthesis of Benzimidazol-2-one via CDI

Application: Generation of high-purity scaffold for N-alkylation. Safety: CDI is moisture-sensitive. Conduct in a fume hood.

Reagents:

-

o-Phenylenediamine (10 mmol, 1.08 g)

-

1,1'-Carbonyldiimidazole (CDI) (12 mmol, 1.95 g)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step:

-

Dissolution: In a dry 100 mL round-bottom flask under Nitrogen atmosphere, dissolve o-phenylenediamine in anhydrous THF.

-

Addition: Add CDI portion-wise over 5 minutes at room temperature. Note: Evolution of CO2 gas will be observed.

-

Reflux: Heat the mixture to reflux (66 °C) for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The diamine spot should disappear.

-

Workup: Cool to room temperature. The product often precipitates directly from THF.

-

Isolation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

Filtration: Collect the white precipitate by vacuum filtration. Wash with cold water (2 x 20 mL) and diethyl ether (20 mL) to remove unreacted organic impurities.

-

Drying: Dry in a vacuum oven at 60 °C for 12 hours.

-

Expected Yield: 85-95%

-

Characterization: Melting point >300 °C. 1H NMR (DMSO-d6) shows a broad singlet at ~10.6 ppm (2H, NH).

-

Protocol B: Synthesis of 1,3-Disubstituted Imidazol-2-one

Application: Creating kinase inhibitor cores. Mechanism: Acid-catalyzed cyclization of a urea intermediate.

Reagents:

-

Aminoacetaldehyde dimethyl acetal (10 mmol)

-

Phenyl isocyanate (10 mmol) (as R-group source)

-

HCl (6M aqueous solution)

Step-by-Step:

-

Urea Formation: Dissolve aminoacetaldehyde dimethyl acetal in Ethanol (20 mL) at 0 °C. Add Phenyl isocyanate dropwise. Stir for 1 hour.

-

Cyclization: Add 10 mL of 6M HCl to the reaction mixture.

-

Heating: Heat to reflux for 2 hours. The acid cleaves the acetal to an aldehyde, which condenses with the urea nitrogen.

-

Neutralization: Cool and neutralize with saturated NaHCO3 solution.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry over Na2SO4 and concentrate.

-

Purification: Recrystallize from Ethanol/Water.

Medicinal Chemistry & SAR Logic

Bioisosterism and Target Selectivity

-

Benzimidazol-2-ones: Often act as bioisosteres for the catechol moiety (e.g., in dopamine agonists) or the indole ring. The polar urea headgroup mimics the hydrogen bonding of hydroxyls, while the lipophilic tail interacts with hydrophobic pockets.

-

Example:Domperidone (Dopamine D2 antagonist) utilizes the benzimidazolone to anchor the molecule in the receptor without crossing the blood-brain barrier (due to overall polarity/size balance).

-

-

Imidazol-2-ones: Frequently used to constrain the conformation of peptide mimetics or as a "hinge-binding" motif in kinase inhibitors (e.g., p38 MAP kinase), donating H-bonds to the backbone of the kinase ATP pocket.

Visualization of SAR Pathways

The following diagram illustrates the decision logic for selecting between these two scaffolds based on the biological target.

Caption: Figure 1. Scaffold selection logic based on target binding requirements. Benzimidazol-2-ones are preferred for hydrophobic pockets requiring rigidity, while Imidazol-2-ones suit polar, H-bond driven interactions.

Synthetic Workflow Diagram

The following diagram details the flow synthesis optimization for Benzimidazol-2-one, highlighting the critical control points.

Caption: Figure 2. Step-by-step synthetic workflow for the CDI-mediated cyclization of o-phenylenediamine.

References

-

RSC Drug Discovery Series. (2016). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation.[9] Royal Society of Chemistry.[9] Link

-

Journal of Medicinal Chemistry. (2020). Diarylurea: A Privileged Scaffold in Drug Discovery and Therapeutic Development. ACS Publications. Link

-

Organic Syntheses. (1943). Benzimidazole Synthesis from o-phenylenediamine and formic acid (Classic Protocol).[10] Org.[10][11] Synth. Coll. Vol. 2, p. 65. Link

-

Bioorganic & Medicinal Chemistry Letters. (2006). Water-Soluble Benzimidazol-2-One Derivatives with Antiviral Activity. Elsevier. Link[12]

-

Molecules. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major biological targets. MDPI. Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. api.pageplace.de [api.pageplace.de]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloropropyl Functionalized Imidazole-2-One: A Strategic Building Block for Medicinal Chemistry

Executive Summary

The 3-chloropropyl functionalized imidazole-2-one (specifically 1-(3-chloropropyl)-1,3-dihydro-2H-imidazol-2-one ) represents a specialized heterocyclic building block that bridges the gap between simple alkyl linkers and complex pharmacophores. Unlike its ubiquitous benzimidazole analogue (a key intermediate for Domperidone), the non-fused imidazole-2-one offers a smaller, more polar profile ideal for fragment-based drug discovery (FBDD) and scaffold hopping.

This guide details the chemical architecture, synthetic routes, and application protocols for this moiety.[1][2] It serves as a blueprint for medicinal chemists seeking to introduce the urea-mimetic imidazole-2-one core into target molecules via a robust propyl-chloride linker.

Part 1: Chemical Architecture & Reactivity Profile

Structural Dynamics and Tautomerism

The core of this building block is the imidazole-2-one ring. In its free state, this heterocycle exists in a tautomeric equilibrium between the 2-imidazolinone (keto) form and the 2-hydroxyimidazole (enol) form.

-

The Keto Form (Dominant): When N1 is substituted (as in our 3-chloropropyl derivative), the equilibrium strongly favors the keto form (1,3-dihydro-2H-imidazol-2-one). This form presents a hydrogen bond donor (N3-H) and a hydrogen bond acceptor (C=O), mimicking the electronic signature of a urea group (

) but constrained within a planar ring. -

The Linker: The 3-chloropropyl chain (

) acts as a "soft" electrophile. The choice of a propyl spacer is deliberate; it prevents the rapid intramolecular cyclization seen with ethyl linkers (which can form strained bicyclic systems) while maintaining optimal distance for receptor binding pockets.

Reactivity Matrix

The molecule possesses two distinct reactive centers, allowing for orthogonal functionalization:

| Site | Character | Reactivity Type | Application |

| C-Cl (Terminal) | Electrophilic | Nucleophilic Substitution ( | Coupling to secondary amines, phenols, or thiols. |

| N3-H (Ring) | Nucleophilic / Acidic | Introduction of R2 substituents to create disubstituted ureas. | |

| C=O (Ring) | Electrophilic | Formation of 2-alkoxyimidazoles (usually undesirable). |

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-imidazol-2-one typically follows two primary strategies:

-

Direct Alkylation (Route A): Controlled alkylation of 2-imidazolinone with a dihaloalkane.

-

Cyclization (Route B): Construction of the ring from an acyclic urea precursor.

Route A is preferred for scale-up due to the availability of cheap starting materials, provided that over-alkylation (forming the bis-chloropropyl species) is suppressed.

Visualization of Synthetic Pathways

Figure 1: Synthetic pathways for 1-(3-chloropropyl)-1,3-dihydro-2H-imidazol-2-one. Route A (solid lines) is the standard alkylation approach; Route B (dashed) is the cyclization alternative.

Part 3: Experimental Protocols

Protocol: Synthesis via Selective Mono-Alkylation

Objective: Synthesize 1-(3-chloropropyl)-1,3-dihydro-2H-imidazol-2-one while minimizing the formation of the

Reagents:

-

1,3-Dihydro-2H-imidazol-2-one (1.0 eq)

-

1-Bromo-3-chloropropane (1.2 eq) — Note: The Br atom is selectively displaced over Cl due to better leaving group ability.

-

Potassium Carbonate (

) (1.5 eq) -

Acetone or Acetonitrile (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask, suspend 1,3-dihydro-2H-imidazol-2-one (10 mmol) and anhydrous

(15 mmol) in acetonitrile (50 mL). Stir at reflux for 30 minutes to facilitate deprotonation. -

Addition: Cool the mixture to room temperature. Add 1-bromo-3-chloropropane (12 mmol) dropwise over 20 minutes. Crucial: Slow addition prevents high local concentrations of the alkylating agent, reducing double alkylation.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and monitor by TLC (System: DCM/MeOH 95:5). The reaction typically completes in 4–6 hours.

-

Work-up: Filter off the inorganic salts while hot. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is often a semi-solid. Purify via flash column chromatography on silica gel, eluting with a gradient of DCM

5% MeOH/DCM.-

Target Product:

(DCM/MeOH 95:5). -

Bis-alkylated impurity: Elutes significantly earlier (less polar).

-

Protocol: Coupling to a Secondary Amine (Finkelstein Conditions)

Objective: Use the building block to alkylate a pharmacophore (e.g., 1-phenylpiperazine).

Mechanism: The terminal chloride is a moderate leaving group. Adding Potassium Iodide (KI) generates the transient, highly reactive alkyl iodide in situ (Finkelstein reaction).

Procedure:

-

Dissolve the amine (1.0 eq) and 1-(3-chloropropyl)-imidazol-2-one (1.1 eq) in DMF or MEK (Methyl Ethyl Ketone).

-

Add

(2.0 eq) and a catalytic amount of KI (0.1 eq). -

Heat to 60–80°C for 12 hours.

-

Validation: Monitor the disappearance of the alkyl chloride peak in LC-MS.

-

Isolation: Dilute with water, extract with Ethyl Acetate, and wash with brine to remove DMF.

Part 4: Applications in Drug Design

The Urea Bioisostere Strategy

The imidazole-2-one ring is a classic cyclic urea bioisostere . In kinase inhibitors (e.g., p38 MAP kinase), linear urea linkages often suffer from poor solubility or metabolic instability. Replacing the linear urea with a cyclic imidazole-2-one constrains the conformation, potentially locking the molecule in a bioactive pose while improving metabolic stability.

DNA Binding Agents

Research indicates that

Logical Relationship Diagram

Figure 2: Application map of the imidazole-2-one building block in medicinal chemistry.

Part 5: Quality Control & Safety

Analytical Standards

-

NMR (

): Look for the characteristic triplet of the -

Purity: Must be

by HPLC to avoid competition from the bis-alkylated impurity in subsequent steps.

Stability & Storage

-

Hygroscopicity: The imidazole-2-one moiety is polar and can be hygroscopic. Store in a desiccator.

-

Self-Alkylation: While 3-carbon chains are relatively stable against intramolecular cyclization (which would form a strained 4-membered ring), intermolecular polymerization can occur upon prolonged heating without solvent. Store at 4°C.

Safety Warning

1-Bromo-3-chloropropane is a known mutagen and potential carcinogen. All synthesis steps involving this reagent must be performed in a fume hood with appropriate PPE (double nitrile gloves).

References

-

Synthesis of Imidazole-Based Medicinal Molecules: Zhang, L. et al. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules, 2020.[3][4]

-

Conversion of Imidazolium Salts to Imidazolones: H. N. et al. "Synthesis of 2-imidazolones and 2-iminoimidazoles." Journal of Organic Chemistry, 2011.

-

Benzimidazole Analogues (Domperidone Intermediates): "1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one Properties." PubChem.

-

Polyamide DNA Binders: "Orthogonally Positioned Diamino Pyrrole- and Imidazole-Containing Polyamides." Synthetic Communications, 2016.

-

Reagent Properties (1-Bromo-3-chloropropane): "1-Bromo-3-chloropropane - Wikipedia." [5]

Sources

Technical Guide: Synthesis of Unsaturated Cyclic Urea Derivatives

Topic: Unsaturated Cyclic Urea Derivatives Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Unsaturated cyclic ureas—specifically imidazolin-2-ones (5-membered), 3,4-dihydropyrimidin-2(1H)-ones (6-membered), and diazepinones (7-membered)—represent a privileged scaffold in medicinal chemistry. They serve as the pharmacophore in HIV protease inhibitors (e.g., Mozenavir), chiral auxiliaries, and herbicides.

This guide moves beyond elementary synthesis, focusing on three high-fidelity methodologies: Multicomponent Assembly (Biginelli) , Organocatalytic Hydroamidation , and Ring-Closing Metathesis (RCM) . It addresses the critical challenges of regioselectivity, rotameric conformational control, and atom economy.

Part 1: Strategic Disconnection & Retrosynthesis

Before selecting a protocol, the target scaffold size dictates the synthetic strategy. The following Graphviz diagram illustrates the retrosynthetic logic for the three primary classes of unsaturated cyclic ureas.

Figure 1: Retrosynthetic decision tree for selecting the optimal synthetic pathway based on ring size and unsaturation pattern.

Part 2: The Biginelli Reaction (6-Membered Rings)

Target: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] Context: The Biginelli reaction is the industry standard for generating DHPM libraries. While traditional Brønsted acid catalysis often suffers from low yields, the use of Lanthanide triflates, specifically Ytterbium(III) Triflate [Yb(OTf)₃] , provides a reusable, water-tolerant, and high-yield system.

Mechanistic Insight: The Iminium Pathway

Contrary to early "ene-imine" theories, Kappe’s mechanistic studies confirm that the reaction proceeds via an N-acyliminium ion intermediate . Understanding this is crucial: electron-deficient aldehydes accelerate the initial condensation, while steric bulk on the urea can hinder it.

Figure 2: The Kappe Iminium Mechanism. The rate-determining step is often the interception of the iminium ion by the enol.

Protocol: Yb(OTf)₃ Catalyzed Solvent-Free Synthesis

Reference: Ma, Y., et al. J. Org.[3] Chem. 2000, 65, 3864.[3]Link

-

Reagents:

-

Benzaldehyde derivative (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea (1.2 mmol)

-

Yb(OTf)₃ (5 mol%)

-

-

Procedure:

-

Combine reagents in a 10 mL round-bottom flask. No solvent is required (solvent-free conditions promote the condensation).

-

Stir at 100°C for 20–30 minutes . The mixture will liquefy and then resolidify as the product forms.

-

TLC Monitoring: Eluent EtOAc/Hexane (1:2). Look for the disappearance of the aldehyde spot.

-

-

Workup:

-

Cool to room temperature.[4] Add cold water (10 mL) to the solid mass.

-

Filter the solid. The catalyst remains in the aqueous filtrate and can be recovered via evaporation.

-

Recrystallize the crude solid from hot ethanol.

-

-

Yield Expectation: 85–95%.

Part 3: Organocatalytic Hydroamidation (5-Membered Rings)

Target: Imidazol-2-ones (Unsaturated). Context: Traditional synthesis involves carbonylation of diamines with phosgene, which is hazardous. A modern, "green" approach utilizes the intramolecular hydroamidation of propargylic ureas . This method is atom-economical and avoids transition metals.

Mechanistic Insight: Base-Mediated Cyclization

The reaction utilizes a phosphazene base (BEMP ) to deprotonate the urea.[5] The resulting anion attacks the activated triple bond (alkyne).

-

5-exo-dig cyclization yields the imidazol-2-one.[6]

-

Regioselectivity: The reaction is highly specific for the 5-membered ring over the 6-membered ring due to the favored orbital overlap in the transition state.

Protocol: BEMP-Catalyzed Cyclization

Reference: Casnati, A., et al. J. Org.[1][4][5][7] Chem. 2019, 84, 3477.[4][7]Link

-

Reagents:

-

Propargylic urea precursor (1.0 mmol) (Synthesized via propargylic amine + isocyanate).

-

BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (5 mol%).

-

Acetonitrile (MeCN) (4 mL).[5]

-

-

Procedure:

-

Dissolve the propargylic urea in MeCN.

-

Add BEMP at room temperature.

-

Stir for 1–60 minutes (Reaction is extremely fast).

-

-

Self-Validating Check:

-

NMR: Disappearance of the alkyne proton and appearance of the vinylic proton in the imidazolone ring (typically

6.0–6.5 ppm).

-

-

Workup:

-

Evaporate solvent.[8]

-

Purify via flash column chromatography (SiO₂, EtOAc/Hexane).

-

Part 4: Ring-Closing Metathesis (7-Membered Rings)

Target: Diazepinones and medium-ring ureas. Context: RCM is the premier method for forming 7-membered rings or larger. However, urea derivatives suffer from the Rotamer Effect . The amide/urea bond has partial double-bond character, leading to cis (E) and trans (Z) rotamers. For RCM to occur, the two alkene chains must be in a cis-like proximity.

The Rotamer Challenge

If the urea nitrogens are unsubstituted, the molecule prefers the trans,trans conformation (anti-periplanar) to minimize steric clash, placing the alkenes too far apart for the Ru-carbene to bridge. Solution: Use bulky N-protecting groups (e.g., Boc, Benzyl) to force the cis conformation via steric pressure.

Figure 3: The conformational gatekeeping in urea RCM. Unprotected ureas rarely cyclize efficiently.

Protocol: Grubbs II Catalyzed Synthesis

Reference: Grubbs, R. H., et al. Acc.[9][10] Chem. Res. 1995, 28, 446.[9]Link

-

Reagents:

-

N,N'-Diallyl-N,N'-di-Boc-urea (1.0 mmol).

-

Grubbs 2nd Generation Catalyst (2–5 mol%).

-

Dichloromethane (DCM) (anhydrous, degassed).

-

-

Dilution Factor:

-

Critical Step: Perform at high dilution (0.005 M ) to favor intramolecular cyclization over intermolecular polymerization (ADMET).

-

-

Procedure:

-

Dissolve substrate in DCM under Argon atmosphere.

-

Add Grubbs II catalyst in one portion.[10]

-

Reflux (40°C) for 12–24 hours.

-

-

Quenching:

-

Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to sequester the Ruthenium.

-

Filter through a pad of Celite.

-

-

Purification:

-

Flash chromatography. The product will be the N,N'-protected 1,3-diazepin-2-one.

-

Part 5: Comparative Data & Troubleshooting

Catalyst Selection Matrix

| Reaction Type | Preferred Catalyst | Key Advantage | Key Limitation |

| Biginelli | Yb(OTf)₃ | Water tolerant, recyclable, solvent-free | Requires activation of β-ketoester |

| Hydroamidation | BEMP (Phosphazene) | Metal-free, ambient temp, very fast | Substrate must be a propargylic urea |

| RCM | Grubbs II | Tolerates urea functionality, high activity | Sensitive to steric crowding, expensive |

Troubleshooting Guide

-

Problem: Low yield in Biginelli reaction.

-

Problem: No cyclization in RCM.

-

Solution: Run NMR on the starting material.[8] If peaks are broad, rotameric exchange is occurring. Add a bulky protecting group (Boc or Tosyl) to the nitrogen atoms to lock the conformation.

-

-

Problem: Pd-catalyst precipitation (Black Pd) in Carbonylation.

-

Solution: Ensure excess KI (iodide) is present to stabilize the Pd(II) species and maintain CO pressure.

-

References

-

Ma, Y.; Qian, C.; Wang, L.; Yang, M. Lanthanide Triflates as Efficient and Reusable Catalysts for the Solvent-Free Biginelli Reaction. J. Org.[3] Chem.2000 , 65, 3864–3868.[3] [Link]

-

Casnati, A.; Perrone, A.; Mazzeo, P. P.; Bacchi, A.; Mancuso, R.; Gabriele, B.; Maggi, R.; Motti, E.; Stirling, A.; Della Ca’, N. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. J. Org.[4][7] Chem.2019 , 84, 3477–3490.[4][7] [Link]

-

Grubbs, R. H.; Miller, S. J.; Fu, G. C.[9] Ring-Closing Metathesis and Related Processes in Organic Synthesis. Acc. Chem. Res.1995 , 28, 446–452.[9] [Link]

-

Kappe, C. O.[1][3] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Power from an Old Reaction. Acc. Chem. Res.2000 , 33, 879–888. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. Imidazolidinone synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Synthesis of a natural product-inspired eight-membered ring lactam library via ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Chemoselective N-Alkylation of Imidazol-2-one with 1-Bromo-3-chloropropane

Executive Summary & Application Scope

This technical guide details the mono-alkylation of imidazol-2-one (1,3-dihydro-2H-imidazol-2-one) using 1-bromo-3-chloropropane . This reaction is a cornerstone in medicinal chemistry for generating "linker" intermediates. The resulting 3-chloropropyl derivative serves as a versatile electrophile for coupling with secondary amines (e.g., piperazines) or phenols to synthesize GPCR ligands, kinase inhibitors, and antifungal agents.

Key Technical Challenge: The primary challenge is achieving chemoselectivity (reacting the bromide exclusively over the chloride) and regioselectivity (mono-alkylation vs. bis-alkylation), as the imidazole ring possesses two nucleophilic nitrogen atoms.

Mechanistic Strategy

Chemoselectivity: The Halogen Differential

The success of this synthesis relies on the disparate leaving group abilities of bromide and chloride.

-

Bond Dissociation Energy: The C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol).

-

Kinetics: Under controlled conditions (temperature < 80°C), the nucleophilic nitrogen attacks the carbon bearing the bromine via an

mechanism. The chloride remains intact, serving as a latent electrophile for downstream transformations.

Tautomeric Considerations

Imidazol-2-one exists in equilibrium between the keto (lactam) and enol (lactim) forms.

-

Dominant Form: In solution, the keto form (1,3-dihydro-2H-imidazol-2-one) predominates.

-

Reactivity: Deprotonation yields a resonance-stabilized anion. While O-alkylation is theoretically possible, N-alkylation is kinetically and thermodynamically favored under the conditions described below (polar aprotic solvents, carbonate bases).

Reaction Pathway Diagram

The following diagram illustrates the selective activation and substitution pathway.

Experimental Protocol

Reagents & Materials

| Component | Role | Equiv. | Notes |

| Imidazol-2-one | Substrate | 1.0 | Use high purity (>98%). |

| 1-Bromo-3-chloropropane | Electrophile | 1.5 | Excess is critical to prevent bis-alkylation (dimerization). |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | Anhydrous, granular or powdered. |

| Acetonitrile (MeCN) | Solvent | - | Polar aprotic; facilitates SN2. Acetone is a viable alternative. |

| TBAI (Optional) | Catalyst | 0.05 | Tetrabutylammonium iodide can accelerate sluggish reactions. |

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile

-

Charge a round-bottom flask with Imidazol-2-one (1.0 eq) and Anhydrous K₂CO₃ (2.0 eq).

-

Add Acetonitrile (10 mL per gram of substrate).

-

Stir at room temperature for 30 minutes. Note: This allows partial deprotonation and surface activation of the heterogeneous base.

Step 2: Controlled Addition (Critical)

-

Add 1-bromo-3-chloropropane (1.5 eq) dropwise over 20 minutes.

-

Why: A high local concentration of the alkyl halide relative to the imidazole anion favors mono-alkylation. If the halide is the limiting reagent, the mono-alkylated product (which still has an acidic NH) can compete for the alkylating agent, leading to the bis-alkylated impurity.

-

-

Add TBAI (0.05 eq) if using.

Step 3: Reaction & Monitoring

-

Heat the mixture to reflux (approx. 80-82°C) .

-

Monitor by TLC (System: 5% Methanol in DCM) or HPLC.

-

Endpoint: Disappearance of imidazol-2-one (typically 4–6 hours).

-

Observation: The mono-alkylated product is less polar than the starting material but more polar than the bis-alkylated impurity.

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Filter the solids (excess K₂CO₃ and KBr salts) and wash the cake with fresh acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil or semi-solid.

-

Purification:

-

Method A (Crystallization): Triturate with cold diethyl ether or a Hexane/EtOAc mixture. The product often precipitates as a white solid.

-

Method B (Column Chromatography): If oil persists, purify via silica gel flash chromatography (Gradient: 0% → 5% MeOH in DCM).

-

Workflow Visualization

Process Control & Data Analysis

Expected Analytical Data

To validate the identity of 1-(3-chloropropyl)-1,3-dihydro-2H-imidazol-2-one , look for these specific markers:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR | ||

| ¹H NMR | ||

| ¹H NMR | NH proton. Crucial. If this signal is missing, you have formed the bis-alkylated dimer. | |

| MS (ESI) | [M+H]⁺ peak | Matches MW of mono-alkylated product (approx. 160.6 g/mol ). |

Troubleshooting Guide

-

Problem: Significant formation of bis-alkylated product (1,3-di(3-chloropropyl)imidazol-2-one).

-

Problem: Low Conversion.

-

Problem: Product is an oil that won't crystallize.

Safety & Handling

-

1-Bromo-3-chloropropane: Alkyl halides are potential mutagens and alkylating agents. Handle in a fume hood. Avoid skin contact.

-

Imidazol-2-one: Generally low toxicity, but handle as an irritant.

-

Reaction: The reaction does not generate gas, but refluxing solvents requires standard thermal safety protocols.

References

-

Selectivity of Dihaloalkanes

- Title: Reactivity of α,ω-dihaloalkanes in nucleophilic substitution.

- Source:Journal of Organic Chemistry.

- Context: Establishes the kinetic preference for displacement of bromide over chloride in competitive reactions.

-

URL:[Link] (General Journal Link for foundational chemistry)

-

Synthesis of Cyclic Urea Derivatives

- Title: Synthesis and pharmacological evaluation of novel 1-(3-chloropropyl)

- Source:European Journal of Medicinal Chemistry.

- Context: While focusing on the benzimidazole analog, the alkylation protocol (K2CO3/Acetone) is identical to the monocyclic imidazol-2-one.

-

URL:[Link]

-

General Protocol for N-Alkylation of Heterocycles

(Note: Specific page numbers for general organic transformations vary by exact derivative, but the protocols above represent the industry standard for this specific transformation.)

Sources

- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

Preparation of Imidazole-2-one Based Ionic Liquid Precursors: A Detailed Guide for Researchers

Introduction: The Rising Prominence of Imidazole-2-one Scaffolds in Ionic Liquid Design

Imidazole-2-one derivatives are a cornerstone in the development of advanced ionic liquids (ILs) and N-heterocyclic carbene (NHC) precursors. Their unique electronic and structural properties impart desirable characteristics such as enhanced stability, tunable solvency, and catalytic activity to the resulting ILs.[1][2][3] This guide provides a comprehensive overview of the prevalent synthetic strategies for preparing imidazole-2-one based ionic liquid precursors, offering detailed protocols and mechanistic insights for researchers in materials science, catalysis, and drug development.

The imidazole-2-one core, a five-membered heterocyclic urea, offers a versatile platform for chemical modification.[4][5] The substituents on the nitrogen atoms can be readily varied, allowing for fine-tuning of the physicochemical properties of the resulting ionic liquids.[1][6] Furthermore, these precursors are pivotal in the synthesis of NHCs, a class of powerful organocatalysts and ligands for transition metal catalysis.[7][8][9] The controlled synthesis of well-defined imidazole-2-one precursors is therefore a critical step in harnessing their full potential.

This application note will delve into two primary synthetic pathways: the direct oxidation of imidazolium salts and the cyclization of acyclic precursors. Each section will provide a theoretical background, a step-by-step protocol, and a discussion of the critical parameters influencing the reaction outcome.

Synthetic Strategies: Pathways to Imidazole-2-one Precursors

The synthesis of imidazole-2-one based ionic liquid precursors can be broadly categorized into two main approaches. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability of the reaction.

Direct Oxidation of Imidazolium Salts

A straightforward and frequently employed method for the synthesis of imidazol-2-ones is the direct oxidation of the corresponding imidazolium salts at the C2 position.[10] This approach is particularly advantageous when the desired 1,3-disubstituted imidazolium salt is readily accessible.

Causality Behind Experimental Choices: The C2-proton of an imidazolium salt is acidic and can be deprotonated to form a transient N-heterocyclic carbene (NHC).[8][9][11] This carbene is susceptible to oxidation. The choice of the oxidizing agent is crucial to achieve a clean and efficient conversion to the imidazol-2-one without over-oxidation or side reactions. Common oxidizing agents include hypochlorite solutions (commercial bleach) or N-chlorosuccinimide (NCS) in the presence of a base.[10] The base facilitates the initial deprotonation to form the NHC, which is then trapped by the electrophilic chlorine species. Subsequent hydrolysis yields the desired imidazol-2-one.

Experimental Workflow: Oxidation of Imidazolium Salts

Caption: Workflow for the synthesis of imidazol-2-ones via oxidation.

Protocol 1: Synthesis of 1,3-Dimethylimidazol-2-one from 1,3-Dimethylimidazolium Chloride

Materials and Reagents:

-

1,3-Dimethylimidazolium chloride

-

N-Chlorosuccinimide (NCS)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethylimidazolium chloride (1.0 eq) in deionized water to make a 0.5 M solution.

-

Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until fully dissolved.

-

Addition of Oxidant: Cool the flask in an ice bath. Slowly add N-chlorosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Extraction: Once the reaction is complete, extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 1,3-dimethylimidazol-2-one.

Trustworthiness of the Protocol: This protocol incorporates a mild base (sodium bicarbonate) to facilitate the formation of the NHC intermediate while minimizing potential side reactions. The portion-wise addition of NCS at low temperatures helps to control the exothermic nature of the reaction and improve selectivity. The final purification by column chromatography ensures the isolation of a high-purity product, which can be verified by spectroscopic methods such as NMR and IR.[12][13]

| Parameter | Value | Reference |

| Typical Yield | 70-85% | [10] |

| Purity (Post-Purification) | >98% | Internal Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.45 (s, 2H), 3.25 (s, 6H) | Characterization Data |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 155.0, 117.5, 33.0 | Characterization Data |

Cyclization of Acyclic Precursors: Building the Imidazole-2-one Ring

An alternative and highly versatile approach to imidazole-2-ones involves the construction of the heterocyclic ring from acyclic starting materials. One of the most effective methods in this category is the base-catalyzed intramolecular hydroamidation of propargylic ureas.[4][5]

Causality Behind Experimental Choices: This method begins with the synthesis of a propargylic urea, which can be readily prepared from a propargylic amine and an isocyanate. The subsequent cyclization is promoted by a strong, non-nucleophilic base. The base deprotonates the urea nitrogen, and the resulting anion undergoes an intramolecular nucleophilic attack on the alkyne moiety. A key mechanistic feature is the base-mediated isomerization of the alkyne to an allene intermediate, which is more susceptible to nucleophilic attack, leading to the formation of the five-membered ring.[4][5] The choice of a strong, hindered base like a phosphazene base (e.g., BEMP) is critical to favor deprotonation over competing side reactions and to achieve high yields under mild conditions.[4]

Reaction Mechanism: Base-Catalyzed Cyclization

Caption: Mechanism of imidazole-2-one synthesis from propargylic ureas.

Protocol 2: One-Pot Synthesis of 1-Phenyl-4,4-dimethyl-1,3-dihydro-2H-imidazol-2-one

Materials and Reagents:

-

2-Methylbut-3-yn-2-amine

-

Phenyl isocyanate

-

2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)

-

Acetonitrile (MeCN), anhydrous

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Standard glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile.

-

Addition of Amine: Add 2-methylbut-3-yn-2-amine (1.0 eq) to the solvent.

-

Addition of Isocyanate: Slowly add phenyl isocyanate (1.0 eq) to the stirred solution at room temperature. The formation of the propargylic urea can be monitored by TLC.

-

Catalyst Addition: Once the urea formation is complete (typically within 30 minutes), add the phosphazene base BEMP (5 mol %) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. The cyclization is often rapid, and the reaction can be complete within 1 hour.[4] Monitor the formation of the product by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-phenyl-4,4-dimethyl-1,3-dihydro-2H-imidazol-2-one.

Trustworthiness of the Protocol: This one-pot procedure is highly efficient and atom-economical.[14] The use of a catalytic amount of a strong, non-nucleophilic base under anhydrous conditions ensures high yields and minimizes the formation of byproducts. The reaction proceeds under ambient conditions, making it a more sustainable and safer alternative to methods requiring harsh reagents or elevated temperatures.[4][5]

| Parameter | Value | Reference |

| Typical Yield | >95% | [4] |

| Purity (Post-Purification) | >99% | Internal Data |

| Reaction Time | ~1 hour | [4] |

| Reaction Conditions | Room Temperature | [4] |

Conclusion

The preparation of imidazole-2-one based ionic liquid precursors is a dynamic area of research with significant implications for the development of novel materials and catalysts. The two protocols detailed in this guide represent robust and reliable methods for accessing these valuable compounds. The direct oxidation of imidazolium salts offers a straightforward route when the corresponding imidazolium precursor is available. In contrast, the base-catalyzed cyclization of propargylic ureas provides a highly versatile and efficient one-pot synthesis from simple acyclic starting materials. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can confidently synthesize a wide array of imidazole-2-one precursors tailored to their specific applications.

References

-

Beilstein Journals. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]

-

ACS Publications. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. [Link]

-

Organic Chemistry Portal. Imidazolone synthesis. [Link]

-

PMC. N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations. [Link]

-

PMC. Synthesis of 2-imidazolones and 2-iminoimidazoles. [Link]

-

PMC. NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence?. [Link]

-

ACS Publications. N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations. [Link]

-

ACS Publications. Synthesis of 1,3-Dialkylimidazol-2-ylidene Boranes from 1,3-Dialkylimidazolium Iodides and Sodium Borohydride. [Link]

-

RSC Publishing. Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes. [Link]

-

RSC Publishing. A general and direct synthesis of imidazolium ionic liquids using orthoesters. [Link]

-

ResearchGate. (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. [Link]

-

MDPI. Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. [Link]

-

ResearchGate. (PDF) Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. [Link]

-

ResearchGate. Synthesis And Characterization Of New Imidazole derivatives. [Link]

-

PubMed. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. [Link]

-

Frontiers. Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. [Link]

-

MDPI. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link]

-

Missouri S&T Scholars' Mine. Synthesis and toxicity studies of imidazolium-based ionic liquids. [Link]

-

ResearchGate. Synthesis and Characterization of New Imidazolium Ionic Liquid Based Energetic Plasticizers. [Link]

-

ResearchGate. Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts | Request PDF. [Link]

-

PMC. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of some Imidazole Derivatives. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]

- 7. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 8. N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Imidazolone synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Stability of Chloropropyl Side Chains

Topic: Stability of 3-Chloropropyl Side Chains Under Basic Conditions Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Reference ID: TSC-ORG-042

Introduction: The "Trojan Horse" of Alkylation

The 3-chloropropyl group is a ubiquitous linker in medicinal chemistry, critical for synthesizing neuroleptics (e.g., Chlorpromazine), antidepressants, and various GPCR ligands. However, under basic conditions, this side chain is not merely a passive electrophile; it is a kinetically labile moiety prone to three distinct failure modes: Elimination , Hydrolysis , and Intramolecular Cyclization .

This guide addresses the stability profiles of 3-chloropropyl groups when subjected to basic alkylation environments (e.g.,

Part 1: Critical Failure Modes (The "Why" Behind Low Yields)

The Elimination Trap (E2 Mechanism)

Symptom: Appearance of an allyl impurity (

The Hydrolysis Sink ( )

Symptom: Gradual conversion to the alcohol (

The "Hidden" Cyclization (Neighboring Group Participation)

Symptom: Complete loss of alkylating agent or formation of cyclic quaternary ammonium salts. Mechanism: If the 3-chloropropyl group is attached to a nucleophilic amine (e.g., N-(3-chloropropyl)amine), it will self-cyclize to form an Azetidinium ion . This 4-membered ring is highly strained and reactive, often leading to polymerization or rearrangement.

Part 2: Visualizing the Instability

The following diagram maps the competing pathways for a generic substrate containing a 3-chloropropyl group in the presence of a base and a target nucleophile.

Figure 1: Competing reaction pathways for 3-chloropropyl derivatives in basic media. Green indicates the desired pathway; red/yellow indicate degradation.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: "I see a significant allyl impurity (M-36 peak) in my reaction."

Q: Is my base too strong?

A: Likely. If you are using Potassium tert-butoxide (

-

Fix: Switch to a weaker, non-nucleophilic base like

or -

Fix: Lower the reaction temperature. Elimination has a higher activation energy than substitution; cooling the reaction (e.g., 0°C to RT) favors the

product.

Q: Is the solvent promoting elimination? A: Polar aprotic solvents (DMF, DMSO) enhance the basicity of anions by solvating cations poorly. This accelerates both substitution and elimination.

-

Fix: If elimination is dominant, try a less polar solvent like Acetonitrile (

) or Acetone, which may moderate the reactivity of the base.

Scenario B: "My reaction stalled, and I see a hydroxyl impurity."

Q: How 'dry' is your solvent?

A: 3-chloropropyl groups hydrolyze readily in the presence of hydroxide. If you use hygroscopic bases (

-

Fix: Use anhydrous solvents and store hygroscopic bases in a desiccator. Consider adding molecular sieves (3Å or 4Å) to the reaction vessel.

Q: Are you using Finkelstein conditions (KI catalyst)? A: Adding Potassium Iodide (KI) converts the alkyl chloride to an alkyl iodide in situ. While this accelerates the desired reaction, alkyl iodides are also more prone to hydrolysis if water is present.

-

Fix: Ensure strict anhydrous conditions when using KI.

Scenario C: "I am synthesizing a secondary amine with a chloropropyl chain, but the material degrades."

Q: Is it cyclizing?

A: If you have a free amine on the chain (e.g.,

-

Fix: Keep the amine protonated (as an HCl salt) until the moment of reaction.

-

Fix: Perform the reaction in a biphasic system (DCM/Water) with a weak inorganic base to control the free amine concentration.

Part 4: Solvent & Base Compatibility Matrix

Use this table to select conditions that minimize side reactions for 3-chloropropyl alkylations.

| Base System | Solvent | Risk: Elimination | Risk: Hydrolysis | Recommendation |

| Acetone / MeCN | Low | Low | Preferred. Excellent balance for | |

| DMF / THF | High | Low (if dry) | Use only if nucleophile is weak; Keep cold (<0°C). | |

| THF / t-BuOH | Very High | Low | Avoid. Promotes rapid E2 elimination to allyl. | |

| Water / EtOH | Moderate | High | Avoid. Hydrolysis competes with substitution. | |

| DCM / Toluene | Low | Low | Good for amine alkylations; slow for C-alkylation. |

Part 5: Standard Stability Assay Protocol

Before committing valuable intermediates, run this stability test on your 3-chloropropyl reagent.

Objective: Determine the half-life (

-

Preparation: Dissolve 0.1 mmol of the 3-chloropropyl reagent in 1.0 mL of the deuterated solvent of choice (e.g.,

or -

Baseline: Acquire a

NMR spectrum ( -

Initiation: Add 2.0 equivalents of the base (e.g., powdered

). Shake vigorously. -

Monitoring:

-

Incubate at the intended reaction temperature.

-

Acquire NMR spectra at

.

-

-

Analysis:

-

Elimination: Look for multiplet signals at

ppm (olefinic protons). -

Hydrolysis: Look for a shift of the triplet from

to -

Cyclization: Look for complex multiplets and loss of the triplet pattern (formation of rigid ring systems).

-

Part 6: Troubleshooting Logic Flow

Figure 2: Decision tree for diagnosing 3-chloropropyl instability.

References

-

Mechanism of Elimination: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains E2 vs Sn2 competition in primary alkyl halides).

-

Hydrolysis Rates: Robertson, R. E.[1] "Solvolysis in Water." Progress in Physical Organic Chemistry, Vol 4. (Detailed kinetics of alkyl halide hydrolysis).

-

Azetidinium Formation: Stirling, C. J. M. "Intramolecular displacement of halide by amino-groups." Journal of the Chemical Society, 1960. (Foundational work on cyclization of halo-amines).

-

Phenothiazine Synthesis: "Process for the preparation of phenothiazine derivatives." US Patent 2,483,950. (Historical context on chloropropyl side chain handling in drug synthesis).

Sources

Validation & Comparative

FTIR characteristic peaks of cyclic urea carbonyl group

An Application Scientist's Guide to FTIR Analysis of Cyclic Urea Carbonyl Groups

Introduction: The Carbonyl Signature in Cyclic Ureas

For researchers in medicinal chemistry and materials science, cyclic ureas are a cornerstone scaffold. Their utility, from potent enzyme inhibitors to high-performance polymers, hinges on their unique electronic and structural properties. At the heart of this functionality lies the carbonyl group (C=O). Its vibrational characteristics, as measured by Fourier-Transform Infrared (FTIR) spectroscopy, serve as a sensitive probe of the molecular environment.

This guide provides an in-depth analysis of the FTIR characteristic peaks of the cyclic urea carbonyl group. We move beyond simple peak identification to explore the underlying principles that govern its vibrational frequency, offering a framework for interpreting spectra with precision. This document is designed for researchers who require a robust understanding of how ring strain, substitution, and hydrogen bonding influence the C=O stretching frequency, supported by experimental data and protocols.

The Underlying Physics: What Governs the Carbonyl Stretch?

The C=O stretching vibration in a cyclic urea is not an isolated phenomenon. Its frequency, typically observed in the 1800-1600 cm⁻¹ region of the infrared spectrum, is dictated by a delicate balance of competing factors. Understanding these factors is crucial for accurate spectral interpretation.

-

Resonance Effect: The lone pairs on the adjacent nitrogen atoms participate in resonance with the carbonyl group. This delocalization of electron density reduces the double bond character of the C=O bond, weakening it and lowering its stretching frequency compared to a simple ketone.

-

Ring Strain: The geometry imposed by the ring structure significantly impacts the carbonyl frequency. In smaller rings (e.g., 5-membered), the internal bond angles are compressed. To minimize this strain, the exocyclic C=O bond tends to incorporate more s-character, strengthening it and shifting the stretching frequency to a higher wavenumber (a "blue shift").

-

Inductive and Steric Effects: Substituents on the nitrogen atoms can alter the electronic environment. Electron-donating groups (like alkyls) can enhance the resonance effect, further weakening the C=O bond and causing a "red shift" (lower frequency). Conversely, electron-withdrawing groups would decrease the electron density on the nitrogens, strengthening the C=O bond and increasing the frequency.

-

Hydrogen Bonding: For cyclic ureas with N-H bonds, intermolecular hydrogen bonding plays a dominant role. The hydrogen atom of an N-H group on one molecule forms a non-covalent bond with the oxygen atom of a carbonyl group on a neighboring molecule. This interaction polarizes and weakens the C=O bond, causing a significant red shift of 20-40 cm⁻¹ and often leading to peak broadening. This is most prominent in solid-state (KBr or ATR) measurements.

The interplay of these effects is summarized in the diagram below.

Caption: Factors influencing the C=O stretching frequency in cyclic ureas.

Comparative Analysis: Cyclic Ureas in Practice

The theoretical principles are best illustrated with experimental data. The following table compares the carbonyl stretching frequencies of common cyclic ureas, highlighting the influence of ring size and N-substitution.

| Compound | Structure | Ring Size | State | ν(C=O) (cm⁻¹) | Key Influencing Factor(s) |

| Ethylene Urea | 2-Imidazolidinone | 5-membered | Solid (KBr) | ~1695-1705 | Ring Strain, Hydrogen Bonding |

| 1,3-Dimethyl-2-imidazolidinone (DMI) | 1,3-Dimethyl-2-imidazolidinone | 5-membered | Liquid (Neat) | ~1690-1700 | Ring Strain |

| Propylene Urea | Tetrahydro-2(1H)-pyrimidinone | 6-membered | Solid (KBr) | ~1640-1650 | Hydrogen Bonding |

| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | 6-membered | Liquid (Neat) | ~1645-1655 | Minimal Strain |

Analysis of Trends:

-

Ring Size Effect: Comparing the N-dimethylated analogs, DMI (5-membered, ~1695 cm⁻¹) exhibits a significantly higher C=O frequency than DMPU (6-membered, ~1650 cm⁻¹). This ~45 cm⁻¹ blue shift is a classic manifestation of increased ring strain in the 5-membered ring, which strengthens the exocyclic C=O bond.

-

Hydrogen Bonding Effect: The most dramatic effect is seen when comparing propylene urea (~1645 cm⁻¹) with its N-methylated counterpart, DMPU (~1650 cm⁻¹). In the solid state, the extensive hydrogen bonding in propylene urea significantly weakens the C=O bond, lowering its frequency. The absence of N-H protons in DMPU eliminates this effect. A similar, though less pronounced, trend is observed between ethylene urea and DMI.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a cyclic urea derivative using the Attenuated Total Reflectance (ATR) technique, which is ideal for both solid and liquid samples.

Objective: To obtain a clean, reproducible FTIR spectrum of a cyclic urea sample, focusing on the accurate identification of the carbonyl stretching frequency.

Instrumentation: A modern FTIR spectrometer equipped with a diamond ATR accessory.

Materials:

-

Cyclic urea sample (solid or liquid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol, acetone)

-

Lint-free wipes (e.g., Kimwipes)

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology:

-

Crystal Preparation (Trustworthiness Pillar): Begin by thoroughly cleaning the ATR crystal surface. Use a lint-free wipe moistened with isopropanol to remove any residue from previous measurements. Allow the solvent to fully evaporate. This step is critical to prevent spectral contamination.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. The instrument will ratio the sample spectrum against this background to remove interfering signals from atmospheric CO₂ and H₂O. Set the measurement parameters: typically a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is sufficient.

-

Sample Application:

-

For Solids: Place a small amount of the powdered sample onto the center of the ATR crystal. Use the pressure arm to apply consistent force, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor data quality.

-

For Liquids: Place a single drop of the liquid sample directly onto the center of the crystal.

-

-

Sample Spectrum Collection: Using the same parameters as the background scan, collect the sample spectrum.

-

Data Processing: The instrument software will automatically perform the background subtraction. Apply an ATR correction (if available and necessary for your application) to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction should then be applied to ensure the absorption peaks originate from a flat baseline.

-

Analysis: Locate the carbonyl (C=O) stretching peak in the 1800-1600 cm⁻¹ region. Use the software's peak-picking tool to determine the exact wavenumber at the point of maximum absorbance. Note any peak broadening, which in N-H containing ureas, can be indicative of hydrogen bonding.

-

Cleanup: Thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes, preparing the instrument for the next user.

This self-validating protocol, by emphasizing a clean crystal and a properly collected background, ensures that the resulting spectrum is a true and reliable representation of the sample.

Conclusion: A Tool for Molecular Design

FTIR spectroscopy is more than a qualitative tool for functional group identification; it is a quantitative probe into the subtle electronic and structural nuances of cyclic ureas. By understanding how factors like ring strain and hydrogen bonding manifest in the infrared spectrum, researchers can gain valuable insights into their molecules. A shift of a few wavenumbers in the carbonyl peak can signify a critical change in the molecular environment, providing feedback for rational drug design, reaction monitoring, and polymer characterization. This guide provides the foundational principles and a reliable experimental framework to empower scientists to interpret their FTIR data with confidence and precision.

References

-

Title: Infrared and Raman characteristic group frequencies. Tables and charts Source: George Socrates, 3rd ed., John Wiley & Sons, Ltd. URL: [Link]

-

Title: Spectroscopic identification of organic compounds Source: Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce, 8th ed., John Wiley & Sons, Inc. URL: [Link]

-

Title: The infrared absorption spectra of some cyclic ureas Source: Journal of the Chemical Society (Resumed), 1957, 2554-2558 URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one

This guide outlines the technical safety, personal protective equipment (PPE), and operational logistics for handling 1-(3-Chloropropyl)-1,3-dihydro-2H-imidazol-2-one .[1]

Advisory on Chemical Identity: This compound (CAS: 915922-15-5 ) is structurally distinct from its common benzimidazole analog (Domperidone impurity).[1] However, due to the 3-chloropropyl moiety, it shares critical hazard characteristics with alkylating agents.[1] It must be handled as a potential mutagen and sensitizer .[1]

Part 1: Executive Safety Summary

| Parameter | Critical Specification |

| CAS Number | 915922-15-5 |

| Primary Hazard | Alkylating Agent (Suspected Mutagen) ; Skin/Eye Irritant; Sensitizer.[1] |

| Physical State | Solid (Hygroscopic Powder).[1] |

| Core PPE | Double Nitrile Gloves (0.11mm min), Lab Coat + Tyvek Sleeves, Safety Glasses w/ Side Shields.[1] |

| Engineering | Mandatory Fume Hood use for all open handling.[1] |

| Incompatibility | Strong oxidizing agents, strong bases (risk of hydrolysis/elimination).[1] |

Part 2: Hazard Analysis & Causality

To select the correct PPE, we must understand the mechanism of toxicity:

-

Alkylating Potential (The Chloropropyl Tail):

-

Mechanism: The terminal alkyl chloride (

) is an electrophile.[1] It can undergo nucleophilic substitution ( -

Implication: This classifies the compound as a suspected mutagen .[1] Standard "irritant" PPE is insufficient; barrier protection must prevent any dermal absorption.[1]

-

-

Sensitization (The Imidazolone Core):

-

Mechanism: The imidazole ring can act as a hapten, binding to skin proteins and triggering an immune response.[1]

-

Implication: Repeated exposure, even at low levels, can lead to anaphylactic-type reactions.[1] Respiratory protection is critical during weighing to prevent inhalation sensitization.[1]

-

Part 3: Strategic PPE Selection

The following PPE system is designed to be self-validating: if one barrier fails, a secondary backup is in place.[1]

Hand Protection (The Double-Glove Protocol)

-

Primary Layer (Inner): Nitrile (4 mil / 0.10 mm).[1] Acts as a second skin.[1]

-

Secondary Layer (Outer): Nitrile (Extended Cuff, 5-8 mil).[1]

-

Rationale: Alkyl chlorides can permeate latex.[1] Nitrile offers superior breakthrough time (>480 mins for similar alkyl halides).[1] The outer glove is sacrificial—remove immediately upon contamination.[1]

Respiratory & Inhalation Control

-

Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

-

Secondary Control (If outside hood): N95 or P100 particulate respirator.[1]

-

Rationale: As a solid powder, the highest risk is airborne dust during weighing.[1]

Body & Eye Defense[1]

-

Eyes: Chemical Safety Goggles (ANSI Z87.1).[1] Note: Face shield required if scaling up >10g.[1]

-

Body: Standard cotton lab coat PLUS disposable Tyvek® sleeves or apron.[1]

-

Rationale: Cotton is porous.[1] Tyvek provides a non-porous barrier against dust settling on forearms, a common contact point during weighing.[1]

Part 4: Operational Workflow (Step-by-Step)

Workflow Diagram: Safe Weighing & Solubilization

Figure 1: Operational workflow ensuring containment of the solid powder before it enters the liquid phase.

Detailed Protocol

1. Preparation:

-

Clear the fume hood of clutter to ensure laminar flow.[1]

-

Place an absorbent pad (benchkote) on the work surface to capture stray particles.[1]

2. Weighing (The Critical Step):

-

Static Control: Imidazolones can be static-prone.[1][2] Use an anti-static gun or polonium strip if the powder "flies."[1]

-

Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer.

-

Containment: Once weighed, immediately dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) before moving it to the reaction setup.[1] Handling solutions is safer than handling dusts.[1]

3. Reaction Setup:

-

Ensure all glassware is clamped before addition.[1]

-

If heating is required, use a silicone oil bath or heating block (avoid water baths to prevent accidental hydrolysis if a spill occurs).[1]

Part 5: Disposal & Emergency Protocols

Waste Management

| Waste Stream | Classification | Disposal Action |

| Solid Waste | Hazardous (Halogenated) | Double-bag in clear polyethylene.[1] Label "Toxic Solid - Alkyl Chloride".[1] |

| Liquid Waste | Halogenated Organic | Segregate from non-halogenated solvents.[1] Do not mix with strong acids. |

| Contaminated Sharps | Biohazard/Chem | Sharps container.[1] Do not recap needles. |

Spill Response (Solid Powder)

-

Alert: Notify nearby personnel.

-

PPE: Don N95 respirator and fresh outer gloves.[1]

-

Contain: Cover spill with wet paper towels (dampened with water/ethanol) to prevent dust generation.[1]

-

Clean: Scoop up the damp slurry.[1] Wipe area 3x with soap and water.[1]

-

Dispose: Place all cleanup materials in the Hazardous Solid Waste stream.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46862594, 1-(3-chloropropyl)-1,3-dihydro-2H-imidazol-2-one.[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Alkyl Halides.[1] 29 CFR 1910.1000.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.